Tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with hydroxyl groups at the 3 and 4 positions and a tert-butyl ester at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with a suitable piperidine derivative.
Hydroxylation: The piperidine ring is hydroxylated at the 3 and 4 positions using appropriate oxidizing agents.
Esterification: The hydroxylated piperidine is then esterified with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate involves its interaction with molecular targets and pathways. The hydroxyl groups and the tert-butyl ester group play crucial roles in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or drug interactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is similar in structure but has different substituents and stereochemistry.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl ester group but a different core structure.
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
RIZGRNBWPJMDKU-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)O |
Origin of Product |
United States |
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